5-Fluoro-2-nitrobenzamide
Overview
Description
5-Fluoro-2-nitrobenzamide is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and as a building block for the synthesis of various heterocyclic compounds. The compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzamide scaffold.
Synthesis Analysis
The synthesis of derivatives of 5-fluoro-2-nitrobenzamide has been explored in several studies. For instance, derivatives of 5-fluorouracil were synthesized by reacting o- or p-nitrobenzyl chloroformate with 5-fluorouracil, suggesting a method that could potentially be adapted for the synthesis of 5-fluoro-2-nitrobenzamide . Another study reported the synthesis of 5-fluoro-2-nitrobenzotrifluoride, which is closely related to 5-fluoro-2-nitrobenzamide, using a continuous-flow millireactor system, indicating advanced methods for synthesizing nitrofluorobenzene derivatives .
Molecular Structure Analysis
The molecular structure of 5-fluoro-2-nitrobenzamide and its derivatives is crucial for their biological activity and chemical reactivity. X-ray crystallography has been used to confirm the structure of related compounds, such as 1-fluoro-2,5-dimethoxy-4-nitrobenzene, which could provide insights into the structural analysis of 5-fluoro-2-nitrobenzamide .
Chemical Reactions Analysis
The reactivity of 5-fluoro-2-nitrobenzamide derivatives has been demonstrated in various chemical reactions. For example, the reductive activation of (o- and p-nitrobenzyloxycarbonyl)-5-fluorouracil derivatives was hypothesized to generate reactive intermediates capable of synergistic interaction . Additionally, the synthesis of 5-nitrobenzoxazole derivatives from 2-fluoro-5-nitroaniline suggests that 5-fluoro-2-nitrobenzamide could undergo similar nucleophilic acyl substitution and intramolecular cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-2-nitrobenzamide derivatives are important for their application in drug discovery and material science. The study of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis of heterocyclic scaffolds highlights the versatility of nitrofluorobenzene derivatives in synthesizing a wide range of heterocycles . The physicochemical properties such as melting point and spectral data (IR, NMR) of related compounds have been characterized, providing a foundation for understanding the properties of 5-fluoro-2-nitrobenzamide .
Scientific Research Applications
Synthesis and Chemical Properties
5-Fluoro-2-nitrobenzamide and its analogues have been extensively studied for their synthesis and chemical properties. For instance, Xu, Xu, and Zhu (2013) describe a convenient synthesis method for 4-amino-2-fluoro-N-methyl-benzamide, starting from 2-Fluoro-4-nitrobenzoic acid, highlighting the compound's versatility in chemical synthesis (Xu, Xu, & Zhu, 2013). Similarly, a study by Wilshire (1967) focuses on the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of 5-Fluoro-2-nitrobenzamide, and its reactions with various compounds, providing insights into its chemical behavior (Wilshire, 1967).
Pharmaceutical Applications
The pharmaceutical applications of 5-Fluoro-2-nitrobenzamide derivatives are significant. Agasti et al. (2009) explored the photoregulated release of anticancer drugs from gold nanoparticles using a compound related to 5-Fluoro-2-nitrobenzamide, demonstrating its potential in targeted cancer therapy (Agasti et al., 2009). Knox et al. (1991) discussed the bioactivation of a derivative of 5-Fluoro-2-nitrobenzamide, revealing its role in producing DNA-DNA interstrand crosslinks, a mechanism crucial for its cytotoxicity (Knox, Friedlos, Marchbank, & Roberts, 1991).
Diagnostic and Imaging Applications
In the field of diagnostics and imaging, Cheng et al. (2006) developed a near-infrared fluorescent deoxyglucose analogue for tumor optical imaging, using a derivative of 5-Fluoro-2-nitrobenzamide, highlighting its potential in cancer diagnostics (Cheng et al., 2006).
Chemical Manufacturing and Safety
The application of 5-Fluoro-2-nitrobenzamide derivatives in chemical manufacturing and safety is evident in a study by Chen et al. (2020), where they discuss the synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor, emphasizing process safety and efficiency (Chen et al., 2020).
Safety And Hazards
The safety information for 5-Fluoro-2-nitrobenzamide includes the following hazard statements: H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
The continuous-flow synthesis strategy used in the synthesis of 5-fluoro-2-nitrobenzotrifluoride would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration . This suggests potential future directions in the manufacturing processes of similar compounds like 5-Fluoro-2-nitrobenzamide.
properties
IUPAC Name |
5-fluoro-2-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAHHCYZKNNOQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595411 | |
Record name | 5-Fluoro-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-nitrobenzamide | |
CAS RN |
77206-97-4 | |
Record name | 5-Fluoro-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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